(4-Chlorophenyl)(4-iodophenyl)methanamine
Description
(4-Chlorophenyl)(4-iodophenyl)methanamine is a bifunctional aryl-substituted methanamine derivative featuring a central amine group bridging two aromatic rings: a 4-chlorophenyl and a 4-iodophenyl moiety. These analogs are synthesized via reductive amination or Schiff base formation, as seen in catalytic amine oxidation protocols . The presence of halogen substituents (Cl and I) confers distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C13H11ClIN |
|---|---|
Molecular Weight |
343.59 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4-iodophenyl)methanamine |
InChI |
InChI=1S/C13H11ClIN/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2 |
InChI Key |
QGXNZEKETCXGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)I)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-iodophenyl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with 4-iodoaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-iodophenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, nitriles, or other substituted products.
Scientific Research Applications
(4-Chlorophenyl)(4-iodophenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4-iodophenyl)methanamine involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs with Halogen-Substituted Aryl Groups
(4-Chlorophenyl)(phenyl)methanamine
- Structure : Replaces the 4-iodophenyl group with a phenyl ring.
- Synthesis : Prepared via reductive amination or Schiff base intermediates, yielding ~77–96% under catalytic conditions .
- Applications : Used in antimalarial and anti-inflammatory drug candidates .
- Key Data :
1-(4-Iodophenyl)methanamine Hydrochloride
- Structure : Primary amine with a single 4-iodophenyl group.
- Synthesis : Derived from 4-iodobenzylamine hydrochloride (CAS 59528-27-7) .
- Properties :
Cl-MBA and I-MBA (Halogen-Substituted Ethylamines)
- Structures : 1-(4-Chlorophenyl)-ethan-1-amine (Cl-MBA) and 1-(4-Iodophenyl)-ethan-1-amine (I-MBA).
- Key Differences : Ethylamine backbone instead of methanamine bridge.
- Applications: Studied in X-ray detection materials due to halogen-inorganic layer interactions .
Physicochemical and Spectral Properties
Industrial and Market Considerations
- Production Scale : Related compounds like 1-[1-(4-chlorophenyl)cyclobutyl]methanamine are produced globally, with 2020–2025 market analyses highlighting demand in pharmaceutical intermediates .
- Cost Factors : Iodinated reagents (e.g., 4-iodobenzylamine) are costlier than chloro/bromo counterparts, impacting scalability .
Biological Activity
(4-Chlorophenyl)(4-iodophenyl)methanamine, also known as this compound hydrochloride, is a compound characterized by the presence of both chlorine and iodine atoms on its phenyl rings. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
The compound has the molecular formula C13H11ClIN·HCl and is typically synthesized through the reaction of 4-chlorobenzyl chloride with 4-iodoaniline in the presence of a base like sodium hydroxide. The reaction is carried out in organic solvents such as dichloromethane at room temperature, followed by treatment with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to bind to various receptors or enzymes, altering their activity and leading to diverse biological effects. The exact mechanisms may vary depending on the specific application or context in which the compound is utilized.
Pharmacological Potential
Research indicates that this compound exhibits potential pharmacological activities, particularly in relation to:
- Central Nervous System Disorders : The compound has been explored for its effects on conditions such as depression, anxiety, and neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. It may modulate neurotransmitter release and receptor activity, potentially offering therapeutic benefits in these areas .
- Cancer Research : Preliminary studies suggest that compounds with similar structures can exhibit anti-cancer properties by inducing apoptosis and inhibiting tumor growth through various signaling pathways . The specific role of this compound in cancer treatment remains an area for further investigation.
Case Studies
- Neuropharmacology : A study evaluated the effects of compounds similar to this compound on seizure thresholds and severity. It was found that these compounds could modulate endocannabinoid systems, suggesting a potential role in treating epilepsy .
- Antidepressant Activity : Another research highlighted the modulation of neurotransmitter systems by similar compounds, indicating their potential use in treating affective disorders such as depression .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (4-Chlorophenyl)(3-iodophenyl)methanamine | Chlorine at para position, iodine at meta | Potential CNS effects |
| (4-Iodophenyl)methanamine | Iodine only | Limited studies on CNS effects |
| (4-Chlorophenyl)phenylmethylamine | Chlorine only | Known for antidepressant properties |
This table illustrates how variations in the structure of phenylmethanamines can influence their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
